molecular formula C21H22F3NO4 B8164966 Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B8164966
M. Wt: 409.4 g/mol
InChI Key: UJPCKHIRJRMDKC-KRWDZBQOSA-N
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Description

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group attached to the phenyl ring, and an L-phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions .

Industrial Production Methods

Industrial production of Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various trifluoromethyl-substituted derivatives.

Scientific Research Applications

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein engineering and peptide synthesis.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites .

Comparison with Similar Compounds

Similar Compounds

  • Boc-4-(trifluoromethyl)-L-β-homophenylalanine
  • Boc-4-(trifluoromethyl)-D-β-homophenylalanine
  • Boc-4-(trifluoromethyl)-L-β-phenylalanine

Uniqueness

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly impact its chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substitution patterns or protecting groups .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4/c1-20(2,3)29-19(28)25-17(18(26)27)12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21(22,23)24/h4-11,17H,12H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPCKHIRJRMDKC-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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